molecular formula C10H19NO5S B2425431 Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate CAS No. 887588-86-5

Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate

Cat. No.: B2425431
CAS No.: 887588-86-5
M. Wt: 265.32
InChI Key: FADLBXSRJCTIPY-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO5S. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate typically involves the reaction of azetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols, and reducing agents like lithium aluminum hydride. The reactions are typically carried out in solvents such as dichloromethane or tetrahydrofuran under controlled temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an azetidine derivative, while reduction can produce a simpler azetidine compound .

Scientific Research Applications

Tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate involves its reactivity with various nucleophiles and reducing agents. The methanesulfonyloxy group is a good leaving group, making the compound highly reactive in substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Properties

IUPAC Name

tert-butyl 2-(methylsulfonyloxymethyl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5S/c1-10(2,3)16-9(12)11-6-5-8(11)7-15-17(4,13)14/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADLBXSRJCTIPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1COS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887588-86-5
Record name tert-butyl 2-[(methanesulfonyloxy)methyl]azetidine-1-carboxylate
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